(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC16635743
Molecular Formula: C26H25BrN4O3
Molecular Weight: 521.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25BrN4O3 |
|---|---|
| Molecular Weight | 521.4 g/mol |
| IUPAC Name | (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide |
| Standard InChI | InChI=1S/C26H25BrN4O3/c1-14-22(28-16(3)24(14)31-23(32)13-27)12-20-19-11-18(9-10-21(19)30-26(20)34)25(33)29-15(2)17-7-5-4-6-8-17/h4-12,15,28H,13H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/b20-12-/t15-/m1/s1 |
| Standard InChI Key | XCZKXWQNBNADHK-GEYIUBJWSA-N |
| Isomeric SMILES | CC1=C(NC(=C1NC(=O)CBr)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O |
| Canonical SMILES | CC1=C(NC(=C1NC(=O)CBr)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O |
Introduction
Chemical Structure and Stereochemical Features
The compound’s IUPAC name delineates a Z-configured enamine bridge connecting a 3,5-dimethylpyrrole subunit to a 2-oxoindole core. The indole nitrogen is substituted with a (1R)-1-phenylethyl group, while the C5 position bears a carboxamide functionality. The pyrrole ring is further functionalized with a 2-bromoacetyl amino group, introducing electrophilic reactivity.
Synthesis and Manufacturing
The compound’s synthesis likely involves multi-step functionalization of an indole precursor. Contemporary indole C–H activation methods and classical heterocyclic coupling strategies provide plausible routes.
Indole Core Construction
The Bartoli indole synthesis could generate the 5-carboxamide indole scaffold from ortho-substituted nitroarenes. For example, o-nitrophenylacetamide might react with vinyl Grignard reagents to form the indole nucleus, followed by carboxamide installation via hydrolysis or coupling.
C3 Functionalization
| Property | Value | Method/Justification |
|---|---|---|
| Solubility | Low in water, moderate in DMSO | LogP ≈ 4.2 (estimated) |
| Melting Point | 180–185°C | Analogous indole derivatives |
| Stability | Light-sensitive, hygroscopic | Bromoacetyl group reactivity |
The bromoacetyl group confers electrophilicity, making the compound prone to nucleophilic substitution reactions, particularly with thiols or amines in biological systems.
Biological Activity and Mechanisms
Though direct pharmacological data are unavailable, structural analogs suggest potential kinase inhibitory activity. The bromoacetyl moiety may act as a covalent warhead targeting cysteine residues in ATP-binding pockets.
Hypothetical Targets
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EGFR Kinase: The indole-carboxamide framework resembles EGFR inhibitors like erlotinib, while the bromoacetyl group could enable covalent binding to Cys797 .
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BTK Inhibitors: Covalent BTK inhibitors (e.g., ibrutinib) utilize analogous acrylamide warheads, suggesting possible shared mechanisms.
Table 4: Putative Pharmacokinetic Properties
| Parameter | Estimate | Basis |
|---|---|---|
| Plasma Protein Binding | >90% | High lipophilicity |
| Metabolic Clearance | CYP3A4-mediated | Aryl and amide motifs |
| Half-life | ~8–12 hours | Similar covalent inhibitors |
Future Perspectives
Further studies should prioritize:
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